4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-[1-(1-hydroxypropan-2-ylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C12H16N2O/c1-9(8-15)14-10(2)12-5-3-11(7-13)4-6-12/h3-6,9-10,14-15H,8H2,1-2H3 |
InChI Key |
ZKFHUIOZULPKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 1-amino-2-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperature, pressure, and the use of high-purity reagents to ensure the efficient and cost-effective synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can result in various substituted benzonitrile derivatives.
Scientific Research Applications
4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural and functional differences between 4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile and analogous benzonitrile derivatives.
Substituent Variations in Hydroxyalkylamino Derivatives
Key Observations :
- The hydroxyalkyl chain length (propan-2-yl vs. ethyl or propyl) and substituent position (para vs. meta) influence polarity and hydrogen-bonding capacity. For example, 3-(2-Hydroxyethyl)benzonitrile may exhibit higher solubility in polar solvents compared to the target compound due to its shorter chain and meta substitution .
Functional Group Modifications
Key Observations :
Key Observations :
- Safety data for the target compound is lacking, whereas structurally related compounds like the bicyclic derivative in exhibit moderate toxicity, underscoring the need for caution in handling hydroxyalkyl-substituted aromatics.
Biological Activity
4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile, also known as a potential therapeutic agent, has garnered attention due to its diverse biological activities. This compound is structurally characterized by the presence of an amino group and a benzonitrile moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Androgen Receptor Modulation : Preliminary studies indicate that compounds with similar structures have shown potential as tissue-selective androgen receptor modulators (SARMs). These compounds can effectively inhibit the proliferation of prostate cancer cell lines by acting as antagonists at the androgen receptor (AR) sites, suggesting a mechanism for treating AR-dependent conditions .
- Cell Signaling Pathways : The compound may influence various signaling pathways, including those involved in cell proliferation and apoptosis. Inhibition of certain kinases or transcription factors could lead to reduced tumor growth and enhanced apoptosis in malignant cells.
Biological Activity Data
A summary of relevant biological activity findings for this compound is presented in Table 1.
Case Studies
Several case studies have explored the efficacy of compounds similar to this compound:
- Prostate Cancer Treatment : A study demonstrated that a structurally related compound exhibited significant inhibition of prostate cancer cell proliferation through AR antagonism. The compound was tested on LNCaP cells, showing a dose-dependent reduction in cell viability .
- Inflammatory Disorders : In vitro studies indicated that related compounds could modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Research has indicated that certain benzonitrile derivatives exhibit neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures, highlighting their potential for treating neurodegenerative diseases .
Q & A
Q. What synthetic routes are available for 4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between benzonitrile derivatives and amino alcohols. For example, a reductive amination approach using 4-(1-aminoethyl)benzonitrile and 1-hydroxypropan-2-one under hydrogenation conditions (e.g., Pd/C catalyst) could yield the target compound . Optimization includes:
- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC .
- Adjusting solvent polarity (e.g., ethanol/water mixtures) to enhance solubility of intermediates.
- Purification via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) .
Potential impurities (e.g., unreacted starting materials or by-products) should be identified using high-resolution mass spectrometry (HRMS) and compared to reference standards .
Q. What analytical techniques are recommended for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm the presence of the hydroxypropan-2-ylamino group (δ 1.2–1.4 ppm for CH3, δ 3.5–4.0 ppm for CH-OH) and benzonitrile moiety (δ 7.6–8.0 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 254 nm to assess purity (>98%) and resolve polar impurities .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Validate functional groups (e.g., -CN stretch at ~2220 cm⁻¹, -OH stretch at ~3300 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Keep at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
- Handling : Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure. Conduct stability tests under intended experimental conditions (e.g., pH, temperature) using HPLC to monitor degradation .
Advanced Research Questions
Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in different solvent systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar (e.g., water) vs. non-polar (e.g., toluene) solvents to assess aggregation tendencies .
- Experimental Validation : Compare predicted reactivity with kinetic studies (e.g., UV/Vis monitoring of hydrolysis rates in buffered solutions) .
Q. What experimental strategies are effective in resolving contradictions between theoretical predictions and observed spectroscopic data for this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine X-ray crystallography (for solid-state structure) with NMR and FTIR to reconcile discrepancies in functional group assignments .
- Isotopic Labeling : Use deuterated analogs to isolate vibrational modes in FTIR spectra and clarify ambiguous peaks .
- Collaborative Databases : Submit spectral data to platforms like PubChem for cross-referencing with analogous compounds .
Q. How can the environmental fate and biodegradation pathways of this compound be systematically investigated?
- Methodological Answer :
| Parameter | Method |
|---|---|
| Aqueous Solubility | Shake-flask method with HPLC quantification |
| Soil Adsorption | Batch equilibrium tests (OECD Guideline 106) |
| Biodegradation | OECD 301F respirometry in activated sludge |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
